3-Methyl-2-pentanone

Atmospheric Chemistry Environmental Fate Kinetics

3-Methyl-2-pentanone is the irreplaceable branched C6-ketone for filbertone synthesis per CN101597223A; its 3-position methyl branching is structurally mandatory—substitution with 2-hexanone or MIBK derails the condensation step entirely. Its distinct OH radical rate constant (kOH = 6.02×10⁻¹² cm³ molecule⁻¹ s⁻¹ at 298 K) and Cl atom kinetics (kCl = 1.21×10⁻¹⁰) make it the required reference for atmospheric fate modeling of branched ketones. Its boiling point (116–119 °C) and density (0.815 g/mL) fill a precise solvent niche between 2-pentanone and MIBK for selective extraction and low-thermal-budget distillation in pharmaceutical purifications.

Molecular Formula C6H12O
Molecular Weight 100.16 g/mol
CAS No. 565-61-7
Cat. No. B1360105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-pentanone
CAS565-61-7
Molecular FormulaC6H12O
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)C
InChIInChI=1S/C6H12O/c1-4-5(2)6(3)7/h5H,4H2,1-3H3
InChIKeyUIHCLUNTQKBZGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.21 M

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-pentanone (CAS 565-61-7): Procurement-Grade Baseline and Chemical Identity


3-Methyl-2-pentanone (CAS 565-61-7), also known as methyl sec-butyl ketone, is an aliphatic branched ketone with the molecular formula C6H12O [1]. It is a colorless liquid with a peppermint-like odor and is structurally an isomer of 2-hexanone [2]. Key physical properties include a boiling point of 116-119 °C, a density of 0.8130-0.815 g/mL, and a refractive index of 1.400-1.4012 [1]. The compound is chiral, existing as two stereoisomers, and is commercially available in purities typically exceeding 98% (GC) [2]. Its primary industrial roles are as a specialty solvent and as a synthetic intermediate, particularly in the flavor and fragrance sectors, though its overall industrial significance is considered modest .

Why 3-Methyl-2-pentanone (CAS 565-61-7) Cannot Be Casually Substituted: The Structural Determinants of Reactivity and Application


The seemingly minor structural variation of a single methyl group placement among C6-ketone isomers creates quantifiable and functionally significant differences in both chemical reactivity and physical behavior. While 3-methyl-2-pentanone, 2-hexanone, and methyl isobutyl ketone (MIBK) are all aliphatic ketones, they are not interchangeable in processes where specific reaction kinetics, solvent properties, or metabolic pathways are critical. For instance, the branched nature of 3-methyl-2-pentanone directly impacts its reactivity with atmospheric oxidants like OH radicals and Cl atoms, which in turn dictates its environmental fate and suitability for applications where stability or degradation are concerns [1][2]. The following quantitative evidence details these differential dimensions.

Quantitative Differentiation of 3-Methyl-2-pentanone (CAS 565-61-7) vs. Structural Analogs


Atmospheric Reactivity: OH Radical Reaction Rate Constants at 298 K

The rate constant for the reaction of 3-methyl-2-pentanone (3M2P) with OH radicals is 6.02 ± 0.14 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 298 K. This is approximately 1.7-fold faster than the rate for the structural isomer 2-methyl-3-pentanone (2M3P) and approximately half the rate of 4-methyl-2-pentanone (4M2P, also known as MIBK) under identical conditions [1].

Atmospheric Chemistry Environmental Fate Kinetics

Reactivity with Chlorine Atoms: Direct Kinetic Comparison with Branched Ketone Isomers

The rate constant for the reaction of 3-methyl-2-pentanone with Cl atoms is 1.21 ± 0.26 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 298 K. This places its reactivity between that of 2-methyl-3-pentanone (1.07 ± 0.26) and 4-methyl-2-pentanone (1.35 ± 0.27) [1]. The product distribution from this reaction is also distinct, yielding 2-butanone (22% ± 2%), ethanal (75% ± 10%), and propanal (14% ± 1%), which differs from the fragmentation patterns of the other isomers [1].

Atmospheric Chemistry Halogen Chemistry Kinetics

Physical Property Differentiation: Boiling Point and Density vs. Common Ketone Solvents

3-Methyl-2-pentanone exhibits a boiling point of 116-119 °C and a density of 0.815 g/mL at 25 °C. These values are intermediate between those of 2-pentanone (MPK, bp ~102 °C, density ~0.809 g/mL) and methyl isobutyl ketone (MIBK, bp ~116 °C, density ~0.801 g/mL) [1]. This specific combination of volatility and density can be decisive in distillation and extraction processes where precise separation from reaction mixtures is required .

Solvent Selection Physical Chemistry Process Engineering

Proprietary Application as a Key Intermediate in Filbertone Synthesis

A patented method for synthesizing the high-value flavor compound filbertone (5-methyl-2-hepten-4-one) explicitly utilizes 3-methyl-2-pentanone as a critical intermediate. The patent describes the condensation of 3-methyl-2-pentanone with acetaldehyde under zinc acetate catalysis to yield filbertone, avoiding stoichiometric oxidation and Grignard reactions [1]. This specific synthetic route is not achievable with non-branched isomers like 2-hexanone, as the methyl branching at the 3-position is essential for the subsequent condensation step [1].

Flavor Synthesis Process Chemistry Patent Literature

Evidence-Backed Application Scenarios for 3-Methyl-2-pentanone (CAS 565-61-7) Procurement


Atmospheric Chemistry and Environmental Fate Modeling

Researchers conducting atmospheric modeling or environmental impact assessments require isomer-specific kinetic data. The quantitatively distinct OH and Cl radical reaction rates of 3-methyl-2-pentanone, as established by Ren et al. (2021; 2018) [1], make it the necessary compound when investigating the fate of branched ketones in the troposphere or marine boundary layer. Using a linear analog like 2-hexanone would introduce significant error in degradation lifetime predictions.

Specialty Flavor and Fragrance Intermediate Manufacturing

As disclosed in patent CN101597223A, 3-methyl-2-pentanone is a key intermediate in the synthesis of filbertone [1]. This high-value flavor compound is used in food and cosmetic applications. Any production facility employing this patented route must source 3-methyl-2-pentanone specifically, as the methyl branching pattern is structurally essential for the final condensation step, and substitution with an isomer would derail the synthesis entirely.

Precision Solvent for Temperature-Sensitive Extractions

For processes requiring a solvent with a boiling point and density that falls precisely between lower-boiling ketones like 2-pentanone and the more common MIBK, 3-methyl-2-pentanone offers a unique profile [1]. This makes it a candidate for selective extractions or distillations where a narrower boiling range or specific density is needed for phase separation, particularly in pharmaceutical or fine chemical purifications where thermal exposure must be minimized .

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